

Technical Guide: Physical Properties of 1,1-Dioxothiolan-d8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Dioxothiolan-d8

Cat. No.: B150437

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of **1,1-Dioxothiolan-d8** (also known as Sulfolane-d8), a deuterated isotopologue of the polar aprotic solvent sulfolane. Due to the limited availability of direct experimental data for the deuterated compound, this document compiles known properties of non-deuterated 1,1-Dioxothiolan and extrapolates the expected properties of its d8 analogue based on established principles of isotopic effects. Detailed experimental protocols for the determination of key physical properties are also provided, alongside a conceptual framework illustrating the influence of deuteration.

Introduction to 1,1-Dioxothiolan-d8

1,1-Dioxothiolan-d8 is the perdeuterated form of 1,1-Dioxothiolan, a cyclic sulfone commonly known as sulfolane. Sulfolane is recognized for its high polarity, thermal stability, and miscibility with both water and hydrocarbons, making it a valuable solvent in various industrial and laboratory applications, including liquid-vapor extraction and as a reaction medium.^{[1][2]} The deuterated version, where all eight hydrogen atoms are replaced by deuterium, is of particular interest in research applications such as NMR spectroscopy, where it can serve as a non-interfering solvent, and in studies investigating kinetic isotope effects.

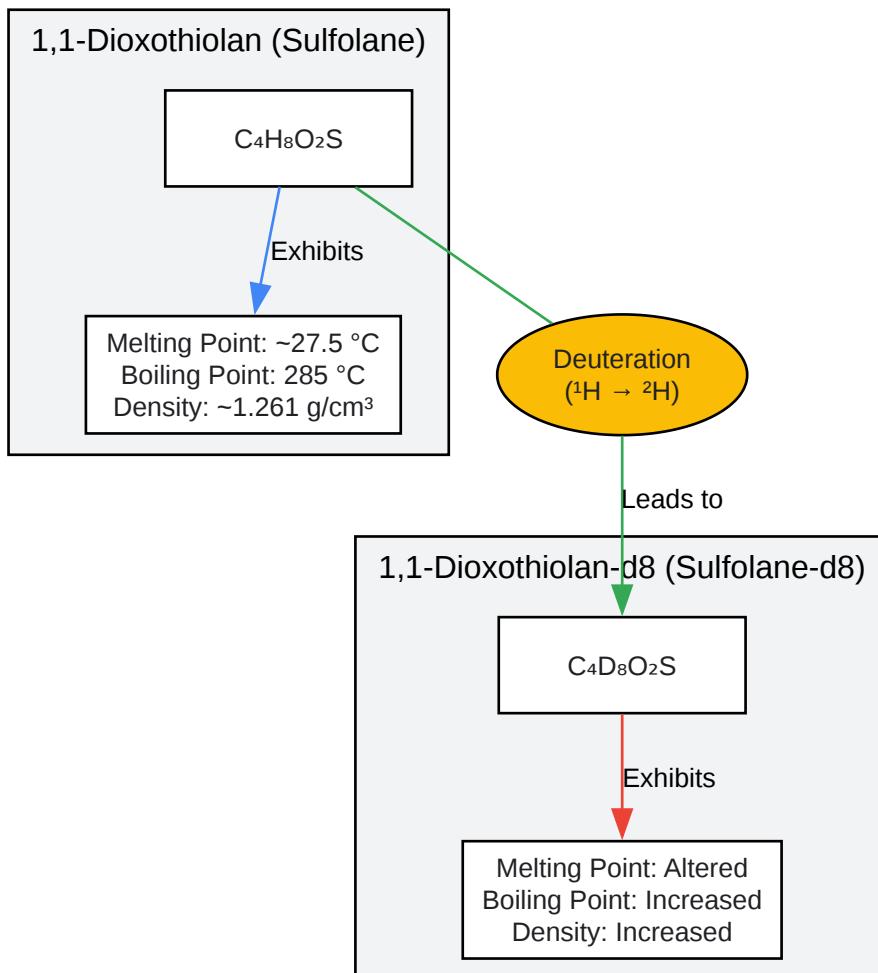
This guide focuses on the fundamental physical characteristics of **1,1-Dioxothiolan-d8**, providing a valuable resource for researchers utilizing this compound in their work.

Tabulated Physical Properties

The following table summarizes the known physical properties of 1,1-Dioxothiolan (Sulfolane) and the estimated properties for **1,1-Dioxothiolan-d8**. The estimations for the deuterated compound are based on general trends observed upon deuteration of organic molecules.

Property	1,1-Dioxothiolan (Sulfolane)	1,1-Dioxothiolan-d8 (Estimated)
Molecular Formula	C ₄ H ₈ O ₂ S	C ₄ D ₈ O ₂ S
Molecular Weight	120.17 g/mol [1]	128.22 g/mol
Appearance	Colorless oily liquid or solid [1] [3]	Colorless oil or liquid
Melting Point	27.5 °C [2] [3]	Slightly different from 27.5 °C
Boiling Point	285 °C [1] [2] [3]	> 285 °C
Density	1.261 g/cm ³ (at 25 °C) [2] [3]	> 1.261 g/cm ³
Solubility	Miscible with water, acetone, benzene, ethanol, toluene. [3]	Slightly soluble in chloroform and methanol.

Note on Estimations:


- Melting Point: The effect of deuteration on melting point is not always predictable and can result in either an increase or decrease, though typically the change is small.
- Boiling Point: Deuteration generally leads to a slight increase in boiling point due to stronger intermolecular forces.[\[4\]](#)[\[5\]](#)
- Density: The density of the deuterated compound is expected to be higher due to the increased mass of deuterium atoms for a similar molecular volume.[\[6\]](#)

Effects of Deuteration on Physical Properties

The substitution of protium (¹H) with deuterium (²H) introduces subtle yet significant changes in the physical properties of a molecule. This phenomenon, known as the kinetic isotope effect,

stems from the greater mass of the deuterium nucleus.

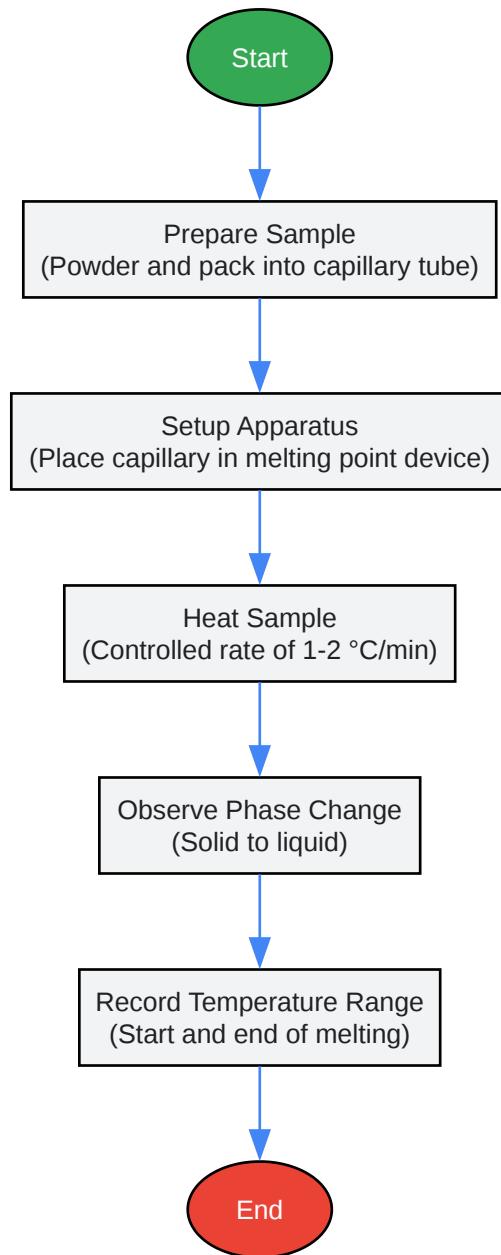
Impact of Deuteration on Physical Properties of 1,1-Dioxothiolan

[Click to download full resolution via product page](#)

Conceptual diagram of deuteration effects.

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physical properties of **1,1-Dioxothiolan-d8**.


Melting Point Determination

The melting point is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.

Methodology: Capillary Tube Method

- Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
- Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Melting point determination workflow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

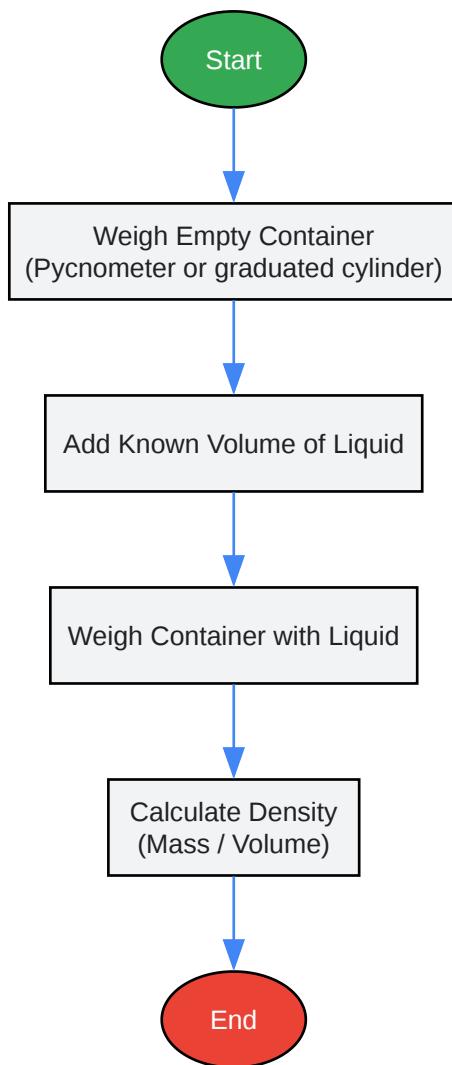
Methodology: Thiele Tube Method

- Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
- Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
- Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
- Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][11][12]

Workflow for Boiling Point Determination

[Click to download full resolution via product page](#)

Boiling point determination workflow.


Density Determination

Density is the mass of a substance per unit volume.

Methodology: Pycnometer or Graduated Cylinder Method

- Mass of Empty Container: The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.
- Volume of Liquid: A known volume of the liquid is added to the container. For a pycnometer, it is filled to a calibrated mark. For a graduated cylinder, the volume is read from the graduations.
- Mass of Container and Liquid: The mass of the container with the liquid is measured.
- Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.[\[13\]](#) [\[14\]](#)[\[15\]](#)[\[16\]](#)

Workflow for Density Determination

[Click to download full resolution via product page](#)

Density determination workflow.

Conclusion

This technical guide has provided a detailed overview of the physical properties of **1,1-Dioxothiolan-d8**. While direct experimental data for the deuterated compound is scarce, a reliable estimation of its properties has been presented based on the well-documented characteristics of its non-deuterated analogue and the established principles of isotopic effects.

The inclusion of standardized experimental protocols offers a practical framework for researchers to determine these properties in a laboratory setting. This guide serves as a foundational resource for scientists and professionals in drug development and other research fields who require a thorough understanding of this important deuterated solvent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfolane - Wikipedia [en.wikipedia.org]
- 3. Sulfolane - Sciencemadness Wiki [sciencemadness.org]
- 4. periodic trends - Why is the boiling point of heavy water higher than normal water? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. matestlabs.com [matestlabs.com]
- 14. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 15. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 1,1-Dioxothiolan-d8]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b150437#what-are-the-physical-properties-of-1-1-dioxothiolan-d8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com